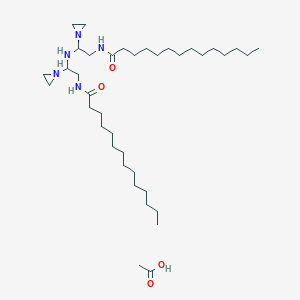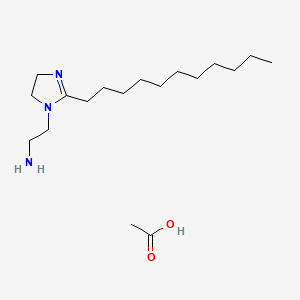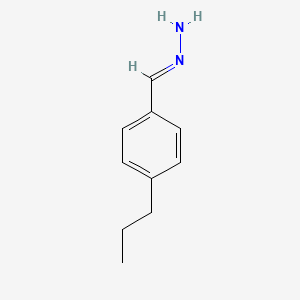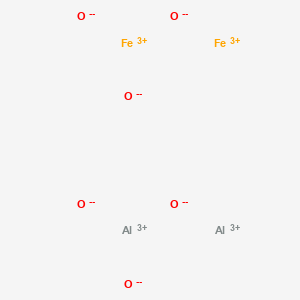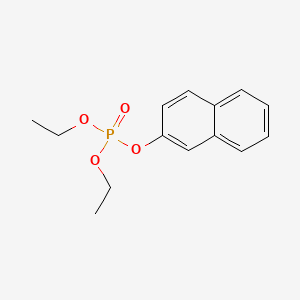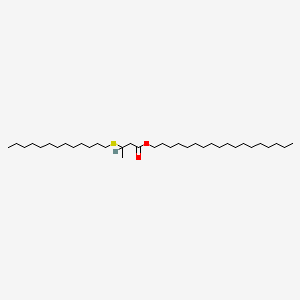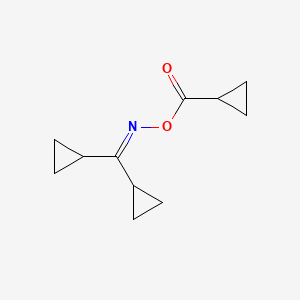
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of cyclopropyl groups attached to both the oxime and carbonyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime typically involves the reaction of dicyclopropyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oxime derivatives.
Aplicaciones Científicas De Investigación
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl ketone oxime: Similar structure but lacks the dicyclopropyl groups.
Cyclopropylcarbonyl oxime: Contains a cyclopropylcarbonyl group but not the dicyclopropyl groups.
Dicyclopropyl ketone: Lacks the oxime functionality.
Uniqueness
Dicyclopropyl-O-(cyclopropylcarbonyl) ketoneoxime is unique due to the presence of both dicyclopropyl and cyclopropylcarbonyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
83846-77-9 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
(dicyclopropylmethylideneamino) cyclopropanecarboxylate |
InChI |
InChI=1S/C11H15NO2/c13-11(9-5-6-9)14-12-10(7-1-2-7)8-3-4-8/h7-9H,1-6H2 |
Clave InChI |
NJPIWTLKSPUBHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=NOC(=O)C2CC2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


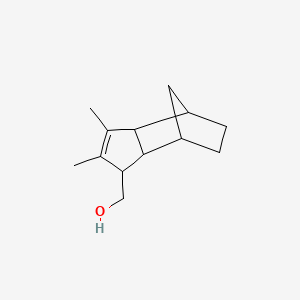
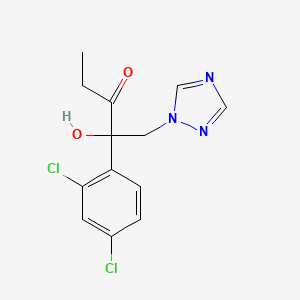

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)




